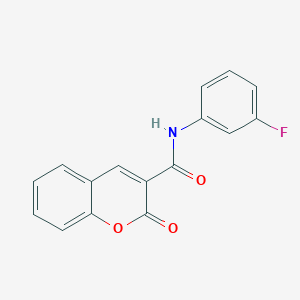
N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as FLAV-12, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FLAV-12 belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of similar chromene-carboxamide compounds, including N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have been studied, revealing that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. These structural insights are crucial for understanding the chemical behavior and potential applications of such compounds (Gomes et al., 2015).
Chemosensor Development
- Coumarin-based chromene-carboxamides have been utilized in the development of chemosensors. For instance, one study synthesized a tren-based chemosensor that showed an “on-off-on” fluorescence response toward Cu2+ and H2PO4−, indicating potential for selective detection and measurement of these ions (Meng et al., 2018).
- Another study reported the preparation of nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors for Cu(2+) with selectivity over other metal ions in aqueous solution, demonstrating the application of such compounds in metal ion detection (Bekhradnia et al., 2016).
Synthesis of Novel Compounds
- Research into chromene-carboxamides has led to the synthesis of new compounds with potential biological applications. For example, a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds were synthesized and their biological properties were estimated, paving the way for further exploration of their biological and pharmacological potential (Ramaganesh et al., 2010).
Enzyme Activity and Inhibition Studies
- Some N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested against AChE and BuChE enzymes. These studies provide insights into the potential therapeutic uses of chromene-carboxamides in treating diseases where enzyme inhibition is beneficial (Ghanei-Nasab et al., 2016).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXRKMWHQWRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
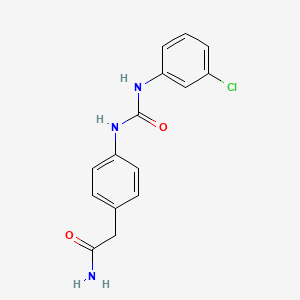
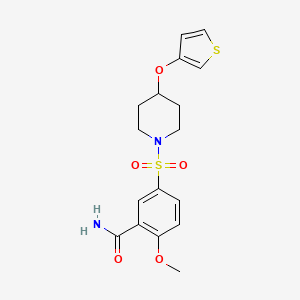

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)
![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
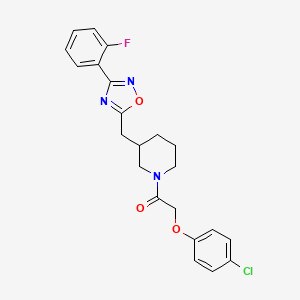
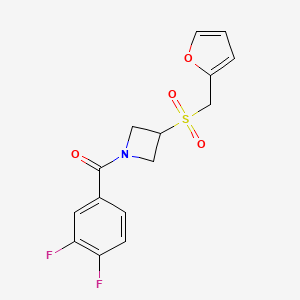
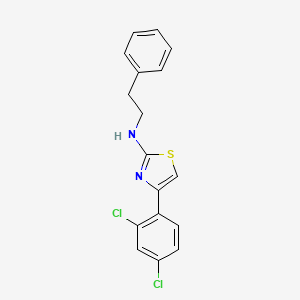

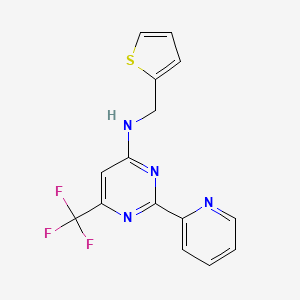
![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)